

# Spectroscopic Characterization of N-Acetyl-3,4-MDMC: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-Acetyl-3,4-MDMC

Cat. No.: B594167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N-Acetyl-3,4-methylenedioxy-N-methylcathinone (**N-Acetyl-3,4-MDMC**), also known as N-acetyl-methylone, is the acetylated analog of methylone, a synthetic cathinone. As a research chemical and a potential metabolite, its unambiguous identification is critical in forensic and toxicological analysis. This technical guide provides a comprehensive overview of the spectroscopic characterization of **N-Acetyl-3,4-MDMC**, including predicted and reported data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the analysis of this compound.

## Chemical and Physical Properties

**N-Acetyl-3,4-MDMC** is a derivative of methylone, where the secondary amine has been acetylated. This modification significantly alters its polarity and may influence its pharmacological and toxicological profile.

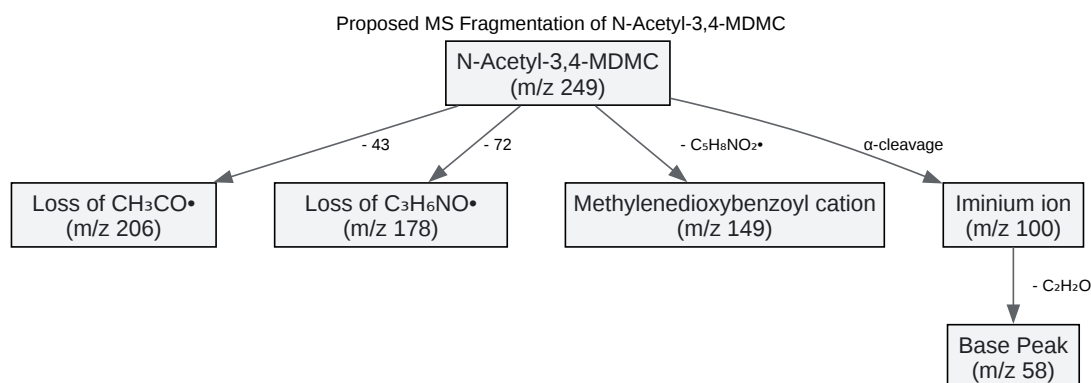
Property	Value	Citation
Formal Name	N-[2-(1,3-benzodioxol-5-yl)-1-methyl-2-oxoethyl]-N-methyl-acetamide	[1]
CAS Number	1227293-15-3	[1]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>4</sub>	[1]
Formula Weight	249.3 g/mol	[1]
Appearance	Crystalline solid	[1]
UV λ <sub>max</sub>	230, 276, 312 nm	[1]

## Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of **N-Acetyl-3,4-MDMC**, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

## Expected Fragmentation Pattern

The fragmentation of **N-Acetyl-3,4-MDMC** is expected to proceed through several key pathways, including cleavage of the side chain and fragmentation of the N-acetyl group.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathways for **N-Acetyl-3,4-MDMC**.

## Tabulated Mass Spectral Data

The following table summarizes the key ions observed and predicted for the mass spectrum of **N-Acetyl-3,4-MDMC**.

Mass-to-Charge (m/z)	Relative Intensity	Proposed Fragment Ion
249	Low	$[M]^+$ Molecular ion
149	Moderate	$[C_8H_5O_3]^+$ Methylenedioxybenzoyl cation
121	Moderate	$[C_7H_5O_2]^+$ Methylenedioxyphenyl cation (from loss of CO from m/z 149)
100	High	$[C_5H_{10}NO]^+$ Iminium ion formed by $\alpha$ -cleavage
58	Base Peak (100%)	$[C_3H_8N]^+$ Further fragmentation of the iminium ion

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. As experimental data is not readily available in the literature, the following are predicted  $^1H$  and  $^{13}C$  NMR chemical shifts in  $CDCl_3$ . These predictions are based on the known structure and comparison with related compounds like methylone.

### Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Proposed Assignment
~7.6	d	1H	Aromatic H (ortho to C=O)
~7.4	s	1H	Aromatic H (between O and C=O)
~6.8	d	1H	Aromatic H (meta to C=O)
~6.0	s	2H	-O-CH <sub>2</sub> -O-
~5.2	q	1H	CH-N
~2.9	s	3H	N-CH <sub>3</sub>
~2.1	s	3H	CO-CH <sub>3</sub> (acetyl)
~1.4	d	3H	CH-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Proposed Assignment
~195	C=O (ketone)
~170	C=O (amide)
~152	Aromatic C-O
~148	Aromatic C-O
~130	Aromatic C (quaternary)
~125	Aromatic C-H
~108	Aromatic C-H
~108	Aromatic C-H
~102	-O-CH <sub>2</sub> -O-
~58	CH-N
~35	N-CH <sub>3</sub>
~22	CO-CH <sub>3</sub> (acetyl)
~15	CH-CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on the characteristic absorption bands for amides, ketones, and the methylenedioxy group.

## Predicted FTIR Data

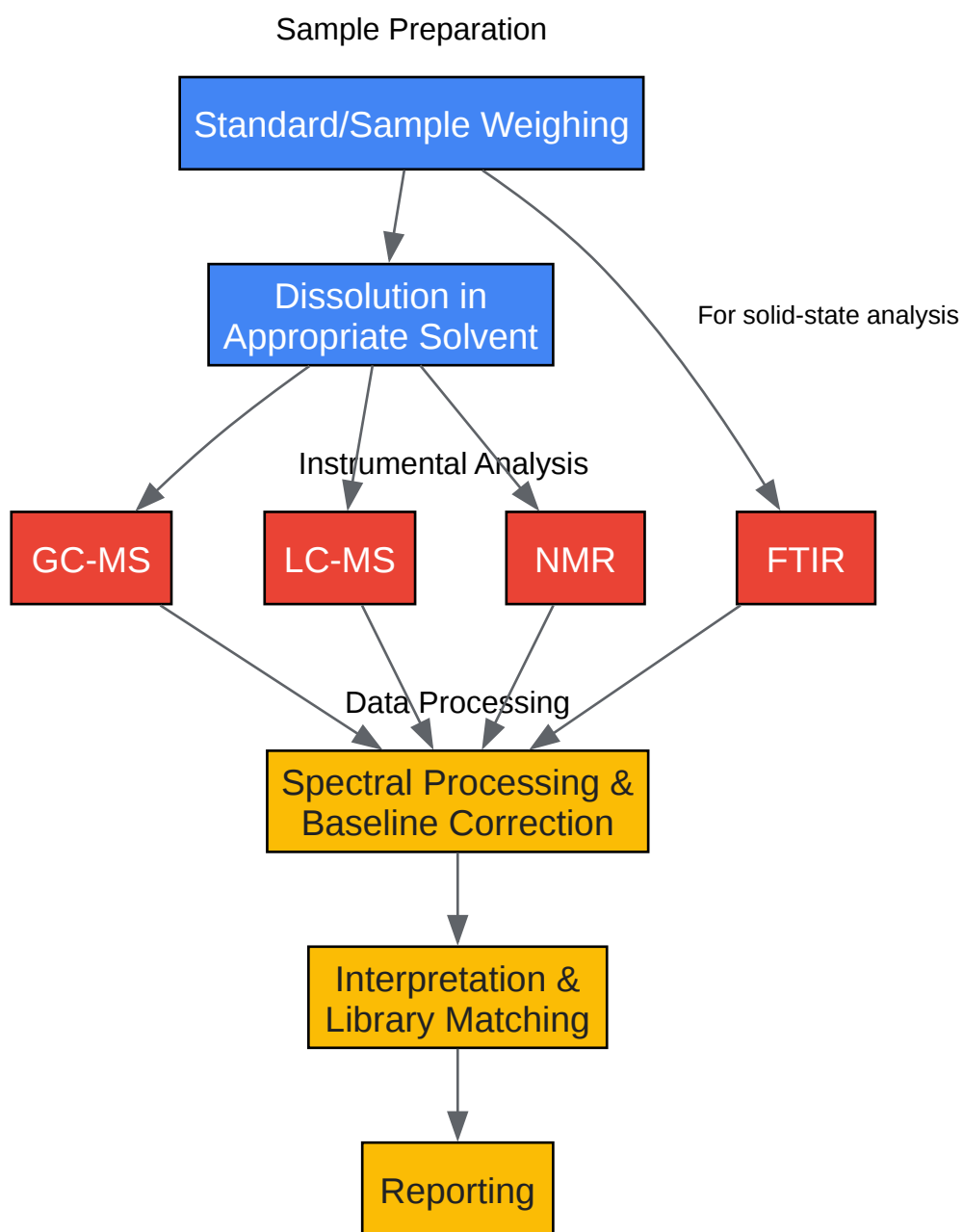
Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2900-3000	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (aromatic ketone)
~1650	Strong	C=O stretch (tertiary amide)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O-C stretch (asymmetric, methylenedioxy)
~1040	Strong	C-O-C stretch (symmetric, methylenedioxy)
~930	Medium	O-CH <sub>2</sub> -O bend

## Experimental Protocols

The following are example protocols for the spectroscopic analysis of **N-Acetyl-3,4-MDMC**. Instrument parameters may require optimization.

## General Workflow

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of **N-Acetyl-3,4-MDMC**.



## GC-MS Protocol

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
- Instrumentation: Agilent GC-MS system (or equivalent).
- GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.
- MS Transfer Line: 280°C.
- MS Ion Source: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-550 amu.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard 90° pulse.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 2 seconds.

- Number of Scans: 16.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled.
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: ~1.5 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024.

## FTIR Spectroscopy Protocol

- Sample Preparation: The sample can be analyzed neat as a solid.
- Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory.
- Scan Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
  - Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

## Conclusion

The spectroscopic characterization of **N-Acetyl-3,4-MDMC** relies on a combination of techniques to provide an unambiguous identification. Mass spectrometry offers high sensitivity and characteristic fragmentation patterns, while NMR and FTIR spectroscopy provide detailed structural and functional group information. While a complete set of officially published reference spectra is not widely available, the predictive data and methodologies outlined in this

guide, based on sound chemical principles and comparison with closely related analogs, provide a robust framework for researchers in the field. It is recommended that any tentative identification be confirmed by analysis of a certified reference standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of N-Acetyl-3,4-MDMC: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594167#spectroscopic-characterization-of-n-acetyl-3-4-mdmc]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)